Oxyphenisatin acetate
Overview
Description
Oxyphenisatin acetate is a chemical compound that was historically used as a laxative. It is the acetate ester of oxyphenisatin, a compound known for its cathartic properties. The compound has a molecular formula of C24H19NO5 and a molecular weight of 401.41 g/mol . Due to safety concerns, including potential liver damage, its use as a laxative has been discontinued in many countries .
Mechanism of Action
Target of Action
Oxyphenisatin acetate is a pro-drug of oxyphenisatin .
Mode of Action
It has been suggested that this compound triggers a cell starvation response leading to autophagy, mitochondrial dysfunction, and autocrine tnfα-mediated apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It has been associated with the rapid phosphorylation of the nutrient sensing eukaryotic translation initiation factor 2α (eIF2α) kinases, GCN2 and PERK . This effect is paralleled by activation of AMP-activated protein kinase (AMPK) combined with reduced phosphorylation of the mammalian target of rapamycin (mTOR) substrates p70S6K and 4E-BP1 .
Pharmacokinetics
It is known that this compound is a pro-drug of oxyphenisatin
Result of Action
This compound has been shown to inhibit the growth of certain cancer cell lines . This effect is associated with autophagy, mitochondrial dysfunction, and reactive oxygen species (ROS) generation . Additionally, treatment with this compound has been associated with activation of both intrinsic and extrinsic apoptotic pathways .
Action Environment
It is known that this compound was withdrawn in most countries in the early 1970s due to safety reasons, specifically associated with liver damage .
Biochemical Analysis
Biochemical Properties
Oxyphenisatin acetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the growth of breast cancer cell lines such as MCF7, T47D, HS578T, and MDA-MB-468 . This inhibition is associated with the selective inhibition of translation, accompanied by rapid phosphorylation of the nutrient-sensing eukaryotic translation initiation factor 2α (eIF2α) kinases, GCN2, and PERK . Additionally, this compound interacts with the ion exchange membrane protein TRPM4, leading to oncosis in triple-negative breast cancer cells .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In triple-negative breast cancer cell lines, it causes oncosis, a non-apoptotic cell death characterized by cellular and nuclear swelling, cell membrane blebbing, mitochondrial dysfunction, and ATP depletion . It also enhances immune and inflammatory responses and inhibits protein synthesis . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by activating AMP-activated protein kinase (AMPK) and reducing the phosphorylation of mammalian target of rapamycin (mTOR) substrates p70S6K and 4E-BP1 .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It inhibits translation by rapidly phosphorylating eIF2α kinases, GCN2, and PERK . This effect is paralleled by the activation of AMPK and reduced phosphorylation of mTOR substrates . Additionally, this compound triggers a cell starvation response, leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis . It also poisons the ion exchange membrane protein TRPM4, causing oncosis in triple-negative breast cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to inhibit tumor growth in an MCF7 xenograft model when delivered intraperitoneally . The compound’s stability and degradation over time are crucial factors in its long-term effects on cellular function. This compound induces a multifaceted cell starvation response, ultimately leading to programmed cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Toxicity studies have demonstrated that mice tolerate intraperitoneal administration of this compound at 300 mg/kg once daily or 200 mg/kg twice daily . Administration of 300 mg/kg intraperitoneally once daily for 10 days results in significantly smaller tumors from day 33 to day 52 . High doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It triggers a cell starvation response, leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis . The compound’s interaction with AMPK/mTOR signaling, de novo transcription and translation, reactive oxygen species (ROS)/glutathione metabolism, calcium homeostasis, and plasma membrane Na+/K+/Ca2+ transport plays a crucial role in its metabolic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interaction with the ion exchange membrane protein TRPM4 . Additionally, this compound’s effects on solute transport and plasma membrane Na+/K+/Ca2+ transport are essential for its distribution within cells .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound induces autophagy, mitochondrial dysfunction, and ROS generation, leading to programmed cell death . Its interaction with eIF2α kinases, AMPK, and mTOR substrates directs it to specific cellular compartments, influencing its overall efficacy . Furthermore, this compound’s targeting signals and post-translational modifications play a role in its subcellular localization and activity .
Preparation Methods
Oxyphenisatin acetate can be synthesized through the acetylation of oxyphenisatin. The synthetic route involves the condensation of isatin with phenol to form oxyphenisatin, which is then acetylated to produce this compound . The reaction conditions typically involve the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine .
Industrial production methods for this compound are not well-documented, likely due to its discontinued use. the laboratory synthesis methods provide a basis for understanding its preparation.
Chemical Reactions Analysis
Oxyphenisatin acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form oxyphenisatin and acetic acid.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other nucleophiles.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions .
Scientific Research Applications
Oxyphenisatin acetate has been studied for its potential anticancer properties. Recent research has shown that it exhibits antiproliferative activity in triple-negative breast cancer cell lines by causing oncosis, a form of non-apoptotic cell death . The compound has also been investigated for its ability to enhance immune and inflammatory responses and inhibit protein synthesis .
In addition to its anticancer properties, this compound has been used in studies related to its effects on ion exchange membrane proteins, particularly TRPM4 (Transient Receptor Potential Melastatin member 4) .
Comparison with Similar Compounds
Oxyphenisatin acetate is closely related to several other compounds, including:
Sodium picosulfate: A laxative that is structurally related to bisacodyl and this compound.
Phenolphthalein: A compound with laxative properties that is chemically related to this compound.
What sets this compound apart is its potential anticancer activity, which has been demonstrated in recent studies . This unique property makes it a compound of interest for further research in oncology.
Properties
IUPAC Name |
[4-[3-(4-acetyloxyphenyl)-2-oxo-1H-indol-3-yl]phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-15(26)29-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)30-16(2)27)21-5-3-4-6-22(21)25-23(24)28/h3-14H,1-2H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPUXYRXPHEJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023411 | |
Record name | Oxyphenisatin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115-33-3 | |
Record name | Contax | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxyphenisatin Acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxyphenisatin acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14627 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXYPHENISATIN ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | OXYPHENISATIN ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxyphenisatin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxyphenisatine di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYPHENISATIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0Y1YAL65X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Oxyphenisatin acetate in inducing cell death in cancer cells?
A: Research suggests that this compound and its structural analog, bisacodyl (commonly known as Dulcolax), exert antiproliferative effects on triple-negative breast cancer (TNBC) cells by inducing oncosis. [] This form of cell death is characterized by cell swelling, membrane blebbing, and mitochondrial dysfunction, ultimately leading to ATP depletion. [] The proposed mechanism involves the poisoning of the Transient Receptor Potential Melastatin member 4 (TRPM4) ion channel, which is responsible for monovalent cation transport. [] By blocking TRPM4, these compounds disrupt cellular ion homeostasis, triggering oncosis. [] Notably, TNBC cells lacking TRPM4 expression or those with TRPM4 knocked out display resistance to both this compound and bisacodyl, highlighting the crucial role of TRPM4 in their anticancer activity. [] Further studies indicate that this compound also triggers a cell starvation response, leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis in breast cancer cell lines. []
Q2: Is there a connection between this compound and liver damage?
A: Several studies have reported cases of liver disease associated with prolonged ingestion of this compound. [2, 6-11] While the exact mechanism of this hepatotoxicity remains unclear, it has been suggested that the drug's excretion through bile might play a role. [] Interestingly, some researchers have raised concerns about the potential contribution of other ingredients commonly found in laxative mixtures containing this compound, such as dioctyl sodium sulfosuccinate. [, , ] Further research is needed to clarify the precise mechanism of this compound-induced liver damage and the potential role of co-administered excipients.
Q3: How does the structure of this compound relate to its activity?
A: While specific structure-activity relationship (SAR) studies for this compound are limited within the provided research, some insights can be gleaned. For instance, bisacodyl, which shares structural similarities with this compound, exhibits a comparable mechanism of action by targeting TRPM4 and inducing oncosis in TNBC cells. [] This observation suggests that the shared structural features between these two compounds might be crucial for their interaction with TRPM4 and subsequent cytotoxic effects. Further investigations focusing on systematic modifications of the this compound scaffold are needed to establish a comprehensive SAR profile and guide the development of potentially safer and more effective analogs.
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